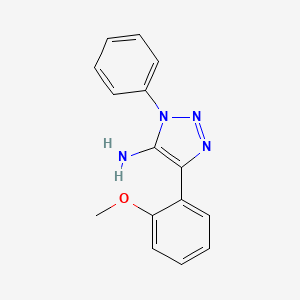
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine (MPTTA) is a chemical compound belonging to the class of heterocyclic compounds. It is a derivative of the triazole family, which is a class of compounds known for their diverse biological activities. MPTTA has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology.
科学的研究の応用
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry and physiology. It has been shown to have antioxidant, anti-inflammatory, antifungal, and anticancer activities. It has also been studied for its potential therapeutic effects in the treatment of diseases such as diabetes, obesity, hypertension, and neurodegenerative diseases. In addition, it has been studied for its potential use in the development of novel drugs, vaccines, and diagnostics.
作用機序
Target of Action
Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been shown to interact withalpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Compounds with similar structures have been shown to exhibitalpha1-adrenergic affinity . This suggests that they may interact with their targets, potentially leading to changes in cellular signaling and function.
Biochemical Pathways
Compounds with similar structures have been shown to affect thesphingolipid synthesis pathway . This pathway plays a crucial role in maintaining the integrity and functionality of cellular membranes.
Pharmacokinetics
Related compounds have been shown to exhibit an acceptable pharmacokinetic profile, suggesting potential for good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Compounds with similar structures have been shown to modulate the expression of genes involved in efflux pump, biofilm formation, and sterol biosynthesis in azole-resistant aspergillus fumigatus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. For instance, temperature stress can trigger a range of physiological reactions, including the activation of the stress axis and the production of Heat Shock Proteins (HSPs) . .
実験室実験の利点と制限
The use of 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it has a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, and its effects may vary depending on the experimental conditions.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. One potential direction is to further investigate its mechanism of action, as well as its effects on various biological processes. Additionally, further studies should be conducted to explore its potential therapeutic applications in the treatment of various diseases. Finally, further research should be conducted to explore its potential use in the development of novel drugs, vaccines, and diagnostics.
合成法
4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine can be synthesized via a variety of methods including the Biginelli reaction, Ugi multicomponent reaction, and microwave-assisted synthesis. The Biginelli reaction is a three-component reaction involving aldehydes, urea, and ethyl acetoacetate. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The Ugi multicomponent reaction is a four-component reaction involving aldehydes, amines, isocyanides, and carboxylic acid. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine. The microwave-assisted synthesis is a one-step reaction involving the reaction of aldehydes and amines in the presence of microwave irradiation. This reaction produces a variety of heterocyclic compounds, including 4-(2-methoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine.
特性
IUPAC Name |
5-(2-methoxyphenyl)-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-20-13-10-6-5-9-12(13)14-15(16)19(18-17-14)11-7-3-2-4-8-11/h2-10H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDMUJFRNZAFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethoxyphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534324.png)
![N-[(4-chlorophenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534333.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534335.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B6534337.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(naphthalen-1-yl)methyl]piperazine-1-carboxamide](/img/structure/B6534345.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B6534349.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B6534359.png)
![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B6534366.png)
![N-(diphenylmethyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534374.png)
![N-(2-cyanophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534377.png)
![N-(2-methoxyphenyl)-4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazine-1-carboxamide](/img/structure/B6534387.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B6534393.png)

![1-(2-chlorophenyl)-3-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)urea](/img/structure/B6534407.png)